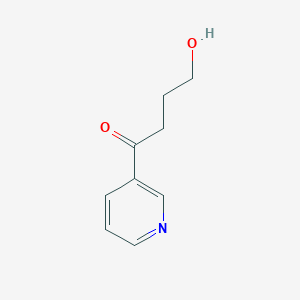

4-Hydroxy-1-(3-pyridyl)-1-butanone

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-1-pyridin-3-ylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,11H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTXUGZHJVRHQGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40208240 | |

| Record name | 4-Hydroxy-1-(3-pyridyl)-1-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59578-62-0 | |

| Record name | 4-Hydroxy-1-(3-pyridyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59578-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydoxy-1-(3-pyridyl)-1-butanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059578620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-1-(3-pyridyl)-1-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXY-1-(3-PYRIDYL)-1-BUTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z79CGY64XC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Hydroxy-1-(3-pyridinyl)-1-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062402 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide on the Toxicological Significance of 4-Hydroxy-1-(3-pyridyl)-1-butanone (HPB)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Hydroxy-1-(3-pyridyl)-1-butanone (HPB) is a pivotal molecule in the field of toxicology, not as a primary toxicant, but as a critical biomarker. Its significance is inextricably linked to the metabolic activation of two potent, tobacco-specific nitrosamines (TSNAs): 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and N'-nitrosonornicotine (NNN). These compounds are among the most important carcinogens in tobacco products. This guide delineates the toxicological relevance of HPB, tracing its origins from the metabolic transformation of TSNAs into reactive intermediates that damage DNA and proteins. The quantification of HPB released from these macromolecular adducts provides a direct and specific measure of carcinogen bioactivation, a critical event in the initiation of cancer. This makes HPB an invaluable tool in molecular epidemiology, cancer risk assessment, and the evaluation of harm reduction strategies in tobacco use.

Introduction: The Origin and Centrality of HPB in Tobacco Carcinogenesis

The toxicological story of 4-Hydroxy-1-(3-pyridyl)-1-butanone (HPB) begins with its carcinogenic precursors, NNK and NNN, which are abundant in both unburnt tobacco and tobacco smoke.[1][2] While exposure biomarkers like cotinine confirm tobacco use, they do not provide insight into the individual's capacity to metabolically activate the most potent carcinogens present in tobacco. Herein lies the unique significance of HPB.

HPB itself is an aromatic ketone, but it is not the primary agent of toxicity.[3][4] Instead, it is the stable end-product released upon the hydrolysis of DNA and protein adducts formed by the reactive metabolites of NNK and NNN.[3][5][6] Therefore, the presence and quantity of HPB-releasing adducts in biological samples serve as a direct proxy for the amount of pro-mutagenic damage inflicted by these tobacco-specific carcinogens. Measuring HPB provides a molecular dosimeter, reflecting not just exposure, but the crucial step of metabolic activation that initiates the carcinogenic process.[6][7]

Metabolic Activation of TSNAs: The Genesis of HPB-Releasing Adducts

To exert their carcinogenic effects, NNK and NNN must undergo metabolic activation, a process primarily catalyzed by cytochrome P450 (CYP) enzymes in various tissues, including the lung and liver.[8][9] This bioactivation is the critical event that leads to the formation of the reactive intermediates responsible for macromolecular damage.

The principal activation pathway is α-hydroxylation.[8]

-

Methylene hydroxylation of NNK produces an unstable intermediate that yields a methyldiazohydroxide, a potent methylating agent that forms adducts such as O⁶-methylguanine in DNA.

-

Methyl hydroxylation of NNK generates α-hydroxymethylnitrosamine (intermediate 4 in Scheme 1), which spontaneously decomposes to form a pyridyloxobutyl (POB) diazohydroxide (intermediate 6 ).[5]

This highly reactive POB diazohydroxide is the electrophile that attacks nucleophilic sites on DNA and proteins, forming stable covalent adducts known as POB-DNA and POB-protein adducts.[5] These adducts are the direct precursors that, upon chemical hydrolysis, release HPB. Key DNA adducts formed include O²-[4-(3-pyridyl)-4-oxobut-1-yl]thymidine (O²-POB-dThd), 7-[4-(3-pyridyl)-4-oxobut-1-yl]guanine (7-POB-Gua), and O⁶-[4-(3-pyridyl)-4-oxobut-1-yl]deoxyguanosine (O⁶-POB-dGuo).[10]

Toxicological Impact: From DNA Adducts to Carcinogenesis

The formation of HPB-releasing DNA adducts is a critical molecular event in tobacco-induced carcinogenesis. These adducts are not benign; they distort the DNA helix and can lead to miscoding during DNA replication if not removed by cellular repair mechanisms. For example, the O⁶-POB-dGuo adduct can cause G to A transition mutations, a hallmark of cancers associated with certain chemical carcinogens. The accumulation of such mutations in critical genes, such as the TP53 tumor suppressor gene, can drive the malignant transformation of normal cells into cancer cells.[9]

While HPB is a marker for this genotoxic pathway, it's also important to note that its precursor, NNK, exhibits non-genotoxic effects that contribute to cancer development. NNK can bind to and activate nicotinic acetylcholine receptors (nAChRs) and β-adrenergic receptors, promoting cell proliferation and survival, and contributing to pancreatitis, a risk factor for pancreatic cancer.[11][12] This dual mechanism of genotoxicity (via adduct formation) and receptor-mediated signaling makes NNK a particularly potent carcinogen.

HPB as a Critical Biomarker: Quantifying Carcinogenic Risk

The ability to quantify HPB released from macromolecular adducts provides a powerful tool for toxicological research and clinical applications. It serves as a specific biomarker of both exposure to TSNAs and their metabolic activation.

Advantages over other biomarkers:

-

Specificity: Unlike metabolites such as 1-hydroxypyrene, which can originate from various environmental sources, HPB is derived specifically from tobacco TSNAs.[13]

-

Measure of Bioactivation: Unlike cotinine or even total NNAL (a major metabolite of NNK), which primarily reflect exposure, HPB-releasing adducts confirm that the carcinogen has been converted into its reactive, DNA-damaging form.[2][6] This provides a more direct assessment of carcinogenic risk.

-

Long-Term Dosimetry: Adducts on proteins like hemoglobin (with a lifespan of ~120 days) and albumin provide a cumulative measure of exposure and activation over weeks to months, offering a more integrated picture than urinary metabolites with shorter half-lives.[6]

Studies have consistently shown significantly higher levels of HPB-releasing DNA adducts in the lung tissue of smokers compared to non-smokers.[14] This molecular evidence provides a direct mechanistic link between smoking and the DNA damage that leads to lung cancer.

| Biological Matrix | Population | Mean Adduct Level (fmol HPB/mg DNA or g Protein) | Reference |

| Lung DNA | Smokers (Lung Cancer Patients) | 404 ± 258 | [14] |

| Non-smokers (Lung Cancer Patients) | 59 ± 56 | [14] | |

| Oral Mucosa DNA | Smokers | 12.0 pmol/mg DNA | [15] |

| Non-smokers | 0.23 pmol/mg DNA | [15] | |

| Hemoglobin | Snuff Dippers | 517 ± 538 | [7] |

| Smokers | 79 ± 189 | [7] | |

| Non-smokers | 29.3 ± 25.9 | [7] | |

| Albumin | Smokers | 1.82 ± 0.19 pg/mg Alb | [6] |

| Non-smokers | 0.05 ± 0.01 pg/mg Alb | [6] |

Analytical Methodologies for HPB Quantification

The detection of femtomole (10⁻¹⁵ mole) quantities of HPB released from minute amounts of biological material requires highly sensitive and specific analytical techniques. The gold standard methods are based on mass spectrometry.

Protocol: Quantification of HPB-Releasing DNA Adducts from Tissue by LC-MS/MS

This protocol outlines a typical workflow for analyzing HPB-releasing DNA adducts from lung tissue, a primary target of tobacco carcinogens.

1. DNA Isolation:

- Rationale: To obtain pure DNA free from proteins and other cellular components that could interfere with the analysis.

- Method: Homogenize ~50-100 mg of tissue. Perform enzymatic digestion with proteinase K and RNase A, followed by phenol-chloroform extraction or use of a commercial DNA isolation kit. Quantify the extracted DNA using UV spectrophotometry.

2. Isotope-Labeled Internal Standard Spiking:

- Rationale: To account for sample loss during processing and for variations in instrument response. A known amount of a stable isotope-labeled standard (e.g., [D₄]HPB) is added to each sample.[14]

- Method: Add a precise amount of [D₄]HPB solution to the isolated DNA sample prior to hydrolysis.

3. Acid Hydrolysis:

- Rationale: To cleave the covalent bonds of the POB-DNA adducts, releasing free HPB and the internal standard.[14][15]

- Method: Add a mild acid (e.g., 0.1 N HCl) to the DNA sample. Heat the mixture at a controlled temperature (e.g., 80-100°C) for a specified time (e.g., 30-60 minutes). Cool the sample immediately on ice.

4. Sample Cleanup (Solid-Phase Extraction - SPE):

- Rationale: To remove salts, residual macromolecules, and other impurities from the hydrolysate, concentrating the analyte of interest (HPB).

- Method: Condition a polymeric SPE cartridge. Load the neutralized hydrolysate onto the cartridge. Wash with a weak solvent to remove impurities. Elute HPB and the internal standard with a stronger organic solvent (e.g., methanol or acetonitrile). Evaporate the eluate to dryness and reconstitute in mobile phase for analysis.

5. LC-MS/MS Analysis:

- Rationale: To separate HPB from other remaining components and to detect and quantify it with extremely high sensitivity and specificity.

- Method:

- Liquid Chromatography (LC): Inject the reconstituted sample onto a reverse-phase C18 column. Use a gradient of aqueous and organic mobile phases to chromatographically separate HPB.

- Tandem Mass Spectrometry (MS/MS): Use an electrospray ionization (ESI) source to ionize the eluting compounds. In the first mass analyzer (Q1), select the parent ion mass of HPB (and [D₄]HPB). In the collision cell (Q2), fragment the parent ion. In the third mass analyzer (Q3), detect a specific fragment ion. This process, known as Selected Reaction Monitoring (SRM), ensures that only the compound of interest is quantified.

6. Quantification:

- Rationale: To determine the amount of HPB in the original sample.

- Method: Construct a calibration curve using known amounts of HPB standard and a fixed amount of [D₄]HPB internal standard. Calculate the ratio of the peak area of HPB to the peak area of [D₄]HPB in the unknown samples and determine the concentration from the calibration curve. Normalize the result to the initial amount of DNA (e.g., fmol HPB per mg DNA).

start [label="Biological Sample\n(e.g., Lung Tissue, Oral Cells)", shape=cylinder, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

dna_iso [label="1. DNA Isolation"];

spike [label="2. Add [D₄]HPB\nInternal Standard"];

hydrolysis [label="3. Acid Hydrolysis"];

spe [label="4. Solid-Phase\nExtraction (SPE) Cleanup"];

lcms [label="5. LC-MS/MS Analysis", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

quant [label="6. Data Analysis &\nQuantification"];

result [label="Result\n(fmol HPB / mg DNA)", shape=document, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> dna_iso;

dna_iso -> spike;

spike -> hydrolysis;

hydrolysis -> spe;

spe -> lcms;

lcms -> quant;

quant -> result;

}

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. NNALs: Measuring Exposure to a Tobacco-Specific Carcinogen - Canada.ca [canada.ca]

- 3. 4-Hydroxy-1-(3-Pyridyl)-1-Butanone | C9H11NO2 | CID 107819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hmdb.ca [hmdb.ca]

- 5. Identification of 4-(3-Pyridyl)-4-oxobutyl-2′-deoxycytidine Adducts Formed in the Reaction of DNA with 4-(Acetoxymethylnitrosamino)-1-(3-pyridyl)-1-butanone: A Chemically Activated Form of Tobacco-Specific Carcinogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Detection and Quantification of 4-Hydroxy-1-(3-pyridyl)-1-butanone (HPB) from Smoker Albumin and its Potential as a Surrogate Biomarker of Tobacco-Specific Nitrosamines Exposure and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of 4-hydroxy-1-(3-pyridyl)-1-butanone released from human haemoglobin as a dosimeter for exposure to tobacco-specific nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in isolated rat lung and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular Mechanisms of Pulmonary Carcinogenesis by Polycyclic Aromatic Hydrocarbons (PAHs): Implications for Human Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carcinogenicity and DNA adduct formation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone and enantiomers of its metabolite 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol in F-344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cigarette toxin 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) induces experimental pancreatitis through α7 nicotinic acetylcholine receptors (nAChRs) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nicotine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone induce cyclooxygenase-2 activity in human gastric cancer cells: Involvement of nicotinic acetylcholine receptor (nAChR) and beta-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Mass spectrometric analysis of 4-hydroxy-1-(3-pyridyl)-1-butanone-releasing DNA adducts in human lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Formation of 4-Hydroxy-1-(3-pyridyl)-1-butanone (HPB) from Tobacco-Specific Nitrosamines: A Mechanistic and Methodological Whitepaper

An In-Depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive examination of the formation of 4-Hydroxy-1-(3-pyridyl)-1-butanone (HPB), a critical metabolite of the potent tobacco-specific nitrosamine (TSNA) carcinogens, N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). We will dissect the core metabolic pathways, emphasizing the central role of cytochrome P450-mediated bioactivation. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and detailing robust, self-validating protocols for the quantification of HPB as a long-term biomarker of tobacco exposure. Through detailed diagrams, structured data tables, and step-by-step methodologies, this guide serves as an essential resource for understanding and investigating the carcinogenic potential of TSNAs.

Introduction: The Significance of TSNAs and the HPB Metabolite

Tobacco-specific N-nitrosamines (TSNAs) are among the most significant and abundant carcinogens identified in tobacco products and tobacco smoke.[1] Their formation occurs during the curing, processing, and combustion of tobacco, originating from the nitrosation of nicotine and related alkaloids.[2][3] Among the various TSNAs, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and N'-nitrosonornicotine (NNN) are recognized by the International Agency for Research on Cancer (IARC) as Group 1 carcinogens, meaning they are carcinogenic to humans.[2][4]

The carcinogenicity of NNK and NNN is not direct; they require metabolic activation within the body to exert their DNA-damaging effects.[4][5] This bioactivation process, primarily mediated by cytochrome P450 (CYP) enzymes, converts the parent compounds into highly reactive electrophilic intermediates that can form adducts with DNA, leading to miscoding during replication and initiating the process of carcinogenesis.[6][7]

A crucial product of these metabolic activation pathways is 4-Hydroxy-1-(3-pyridyl)-1-butanone, commonly known as HPB. HPB is formed following the enzymatic α-hydroxylation of both NNK and NNN.[8] While the intermediate that precedes HPB is responsible for DNA damage, HPB itself is a stable, measurable hydrolysis product. Its formation is intrinsically linked to the bioactivation of its parent carcinogens, making it an invaluable biomarker. Unlike short-term biomarkers such as cotinine, which reflects recent nicotine exposure, HPB can form stable adducts with proteins like hemoglobin.[9] The measurement of these HPB-hemoglobin adducts provides a more integrated assessment of cumulative TSNA exposure and metabolic activation over the lifespan of a red blood cell (approximately 120 days), offering a more relevant window for cancer risk assessment.[9][10]

This guide will elucidate the precise biochemical routes from NNK and NNN to HPB and provide the technical methodologies required to accurately quantify this pivotal biomarker in biological systems.

The Biochemical Core: Metabolic Pathways to HPB Formation

The conversion of NNK and NNN to HPB is not a detoxification process but rather a consequence of their metabolic activation. The key to this transformation lies in the α-hydroxylation of the carbon atoms adjacent to the N-nitroso group, a reaction catalyzed predominantly by the cytochrome P450 superfamily of enzymes.[5][11]

Pathway I: Formation of HPB from NNK

The primary route of NNK bioactivation involves α-hydroxylation, which can occur at either the methyl or methylene carbon. The formation of HPB specifically results from α-methyl hydroxylation.[12]

-

Enzymatic α-Methyl Hydroxylation: Various CYP enzymes, including CYP1A2, CYP2A6, CYP2A13, CYP2B6, and CYP2E1, can catalyze the hydroxylation of the methyl group of NNK.[8][13][14] This creates an unstable intermediate, α-hydroxymethyl-NNK. The tissue-specific expression of these enzymes is a critical determinant of organ-specific carcinogenesis; for instance, CYP2A13 is highly active in the human lung.[8][12]

-

Spontaneous Decomposition: The α-hydroxymethyl-NNK intermediate is highly unstable and rapidly decomposes. This decomposition releases formaldehyde and generates a critical, highly reactive intermediate: 4-oxo-4-(3-pyridyl)-1-butane-diazohydroxide.[14]

-

Bifurcation—DNA Adduction vs. HPB Formation: This diazohydroxide intermediate stands at a crucial metabolic crossroads. It can alkylate DNA bases (e.g., guanine), forming pyridyloxobutyl (POB)-DNA adducts that are directly implicated in mutagenesis and cancer initiation.[6] Alternatively, the diazohydroxide can be hydrolyzed (react with water), which neutralizes its reactivity and yields the stable metabolite, HPB.[14]

Therefore, the presence of HPB is a direct indicator that the carcinogenic bioactivation of NNK has occurred.

Caption: Fig 1. Metabolic activation of NNK leading to HPB.

Pathway II: Formation of HPB from NNN

NNN contributes to the bodily pool of HPB through a distinct yet convergent pathway. Metabolic activation of NNN occurs via hydroxylation of the pyrrolidine ring, with 2'-hydroxylation being the key route leading to HPB.[4]

-

Enzymatic 2'-Hydroxylation: CYP enzymes, particularly CYP2A isoforms, catalyze the hydroxylation of the 2'-carbon of the NNN pyrrolidine ring, forming 2'-hydroxyNNN.[6][8]

-

Spontaneous Ring Opening: Similar to the NNK pathway, the 2'-hydroxyNNN intermediate is unstable. It undergoes spontaneous C-N bond cleavage, leading to the opening of the pyrrolidine ring.

-

Formation of a Common Intermediate: Crucially, this ring-opening process generates the exact same 4-oxo-4-(3-pyridyl)-1-butane-diazohydroxide intermediate that is formed from the α-methyl hydroxylation of NNK.[4]

-

Hydrolysis to HPB: From this common intermediate, the subsequent step is identical to the NNK pathway: hydrolysis yields the stable HPB metabolite.

This convergence demonstrates that HPB is a metabolite of both major carcinogenic TSNAs, reinforcing its utility as a comprehensive biomarker for TSNA bioactivation.

Caption: Fig 2. Convergent pathways of NNK and NNN to HPB.

Methodologies for Analysis and Quantification

The quantification of HPB, particularly from hemoglobin adducts, is a robust method for assessing long-term, cumulative exposure to carcinogenic TSNAs. The protocol requires precision, careful validation, and highly sensitive analytical instrumentation.

Experimental Protocol: Quantification of HPB-Hemoglobin Adducts

This protocol outlines a validated method for measuring HPB released from the hemoglobin of human red blood cells, adapted from established methodologies.[10] It is designed as a self-validating system through the mandatory use of an internal standard and quality controls.

Materials and Reagents:

-

Whole blood collected in EDTA or heparin tubes.

-

Ficoll-Paque or similar density gradient medium.

-

Internal Standard: Deuterated HPB (e.g., [D4]-HPB).

-

1 N Sodium Hydroxide (NaOH).

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18).

-

Derivatizing Agent: Pentafluorobenzoyl chloride (PFBC).

-

Solvents: Methanol, Acetonitrile, Toluene, Isooctane (HPLC grade).

-

Instrumentation: Gas Chromatograph with a Mass Spectrometric detector (GC-MS), preferably with negative chemical ionization (NCI) capabilities.

Step-by-Step Methodology:

-

Isolation of Red Blood Cells (RBCs):

-

Centrifuge whole blood to separate plasma.

-

Isolate RBCs using a Ficoll gradient to remove white blood cells and platelets.

-

Wash the RBC pellet multiple times with saline. Lyse the RBCs with deionized water to release hemoglobin.

-

Causality: This step is critical to ensure the sample is enriched with hemoglobin and free from interfering substances from other blood components.

-

-

Globin Preparation and Internal Standard Spiking:

-

Precipitate the globin protein from the hemolysate using an appropriate method (e.g., acid-acetone precipitation).

-

Accurately weigh a portion of the dried globin powder.

-

Add a known, fixed amount of the deuterated HPB internal standard to each sample.

-

Trustworthiness: The internal standard is the cornerstone of a self-validating system. It experiences the same potential losses as the analyte during extraction and derivatization, allowing for precise correction and ensuring accuracy.

-

-

Alkaline Hydrolysis:

-

Resuspend the globin in 1 N NaOH.

-

Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 2-4 hours).

-

Causality: Mild alkaline hydrolysis cleaves the chemical bond (Schiff base) linking HPB to the globin protein, releasing it into the solution for subsequent extraction.

-

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., C18) with methanol followed by water.

-

Load the neutralized hydrolysate onto the cartridge.

-

Wash the cartridge with a low-organic-content solvent to remove polar impurities.

-

Elute the HPB and the internal standard with a suitable organic solvent (e.g., acetonitrile or methanol).

-

Causality: SPE provides essential sample cleanup and concentration, removing salts and other matrix components that would interfere with GC-MS analysis.

-

-

Derivatization:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute in a small volume of solvent and add the derivatizing agent (PFBC).

-

Incubate to allow the reaction to complete. This reaction attaches a pentafluorobenzoyl group to the hydroxyl group of HPB, creating a derivative.

-

Causality: Derivatization is necessary to make HPB sufficiently volatile for gas chromatography and to introduce an electrophoric group that dramatically enhances detection sensitivity in electron capture or NCI-MS modes.[15]

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Use a capillary column suitable for separating the HPB derivative from other components.

-

Operate the mass spectrometer in a sensitive mode, such as negative chemical ionization (NCI), monitoring for the specific ions corresponding to the derivatized analyte and the internal standard.

-

Trustworthiness: NCI-MS provides exceptional sensitivity (down to femtomole levels) and selectivity, allowing for the detection of the very low concentrations of HPB typically found in biological samples.[9][15]

-

-

Quantification:

-

Generate a standard curve by processing known amounts of HPB standard with the fixed amount of internal standard through the entire procedure.

-

Calculate the ratio of the analyte peak area to the internal standard peak area for both the standards and the unknown samples.

-

Determine the concentration of HPB in the unknown samples by interpolating their peak area ratios on the standard curve. The final result is typically expressed as fmol HPB per g of hemoglobin.

-

Data Presentation: Typical HPB-Hb Adduct Levels

The utility of HPB as a biomarker is evident when comparing levels between populations with different exposure profiles. The following table summarizes representative data from published literature.

| Population Group | Mean HPB-Hb Adduct Level (fmol/g Hb) | Reference |

| Never-Smokers | 20 ± 8 | [10] |

| Smokers | 26 ± 13 | [10] |

| Significance | Levels are significantly higher in smokers (P = 0.02) | [10] |

Note: Absolute values can vary between studies based on analytical methods and population characteristics, but the trend of higher levels in smokers is consistently observed.

Workflow for In Vitro Mechanistic Studies

To investigate the specific enzymes and kinetics involved in HPB formation, simplified in vitro models are invaluable.[16][17]

Caption: Fig 3. Workflow for in vitro TSNA metabolism assay.

Conclusion

The formation of 4-Hydroxy-1-(3-pyridyl)-1-butanone is a direct and unavoidable consequence of the metabolic activation of the potent tobacco-specific carcinogens NNK and NNN. Its genesis is mechanistically linked to the creation of DNA-reactive intermediates, positioning HPB as a definitive biomarker not just of exposure, but of carcinogenic potential. The convergence of both the NNK and NNN metabolic pathways on a common intermediate that hydrolyzes to HPB underscores its significance as a comprehensive indicator of TSNA bioactivation.

For researchers in toxicology, epidemiology, and drug development, the ability to accurately quantify HPB-hemoglobin adducts provides a powerful tool. It offers a validated, long-term measure of exposure and metabolic activation, far exceeding the utility of short-term biomarkers. The methodologies detailed herein, grounded in principles of self-validation and high-sensitivity analysis, provide a robust framework for conducting such research. Ultimately, understanding and measuring the formation of HPB is crucial for assessing cancer risk associated with tobacco use and for evaluating the potential harm of existing and emerging tobacco products.

References

-

Cancer Epidemiology, Biomarkers & Prevention. (1998). 4-Hydroxy-1-(3-pyridyl)-1-butanone-hemoglobin adducts as biomarkers of exposure to tobacco smoke: validation of a method to be used in multicenter studies. Cancer Epidemiol Biomarkers Prev, 7(9), 817-21. [Link]

-

Taylor & Francis Online. (2008). Haemoglobin Adducts as Biomarkers of Exposure to Tobacco-Related Nitrosamines. Journal of Medical Sciences, 8(1), 1-8. [Link]

-

PubMed. (n.d.). On the formation of the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone during smoking. [Link]

-

National Institutes of Health. (n.d.). Determination of Tobacco Specific Hemoglobin Adducts in Smoking Mothers and New Born Babies by Mass Spectrometry. PMC. [Link]

-

National Cancer Institute. (n.d.). Evaluating the Metabolism of Deuterated NNN in Smokeless Tobacco Users. [Link]

-

PubMed. (2005). Nicotine and 4-(methylnitrosamino)-1-(3-pyridyl)-butanone metabolism by cytochrome P450 2B6. Drug Metab Dispos, 33(12), 1760-4. [Link]

-

ResearchGate. (n.d.). Simplified representation of NNK metabolism detailing the α-hydroxylation route. DNA reactive intermediates are marked by a '#' symbol. [Link]

-

National Institutes of Health. (n.d.). Human cyt P450 mediated metabolic toxicity of 4-(methylnitrosamino)-1-(3-pyridyl). PMC. [Link]

-

PubMed. (2024). An update on the formation in tobacco, toxicity and carcinogenicity of N'-nitrosonornicotine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone. [Link]

-

PubMed. (1992). Metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) by cytochrome P450IIB1 in a reconstituted system. Carcinogenesis, 13(12), 2295-300. [Link]

-

PubMed. (1995). Metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in isolated rat lung and liver. Carcinogenesis, 16(5), 1217-21. [Link]

-

PubMed. (1998). Metabolism and pharmacokinetics of N'-nitrosonornicotine in the patas monkey. Carcinogenesis, 19(3), 479-85. [Link]

-

bioRxiv. (2021). Toxicity of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NKK) in early development. [Link]

-

National Institutes of Health. (2022). 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone provokes progression from chronic pancreatitis to pancreatic intraepithelial neoplasia. PMC. [Link]

-

eScholarship, University of California. (n.d.). Determination of 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone (NNK) arising from tobacco smoke in airborne particulate matter. [Link]

-

MDPI. (2018). Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. Toxins, 10(10), 421. [Link]

-

IDEAS/RePEc. (2023). Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N'-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study. International Journal of Molecular Sciences, 24(3), 2095. [Link]

-

PubMed. (2000). Metabolism of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone by cultured monkey lung explants. Drug Metab Dispos, 28(1), 5-9. [Link]

-

ResearchGate. (n.d.). The proposed pathways of NNK metabolism: metabolites I and II are... [Link]

-

PMI Science. (2001). Metabolism of 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone (NNK) In A/J Mouse Lung and Effect of Cigarette Smoke Exposure on In Vivo Metabolism to Biological Reactive Intermediates. Biological Reactive Intermediates VI. [Link]

-

INCHEM. (1998). 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone (NNK) (IARC Summary & Evaluation, Volume 37, 1985). [Link]

-

PubMed Central. (n.d.). Mechanisms of Cancer Induction by Tobacco-Specific NNK and NNN. [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. [Link]

-

PubMed. (2015). Biomarkers of tobacco smoke exposure. Adv Clin Chem, 68, 1-34. [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS 6.1 BIOLOGICAL SAMPLES. [Link]

-

ResearchGate. (n.d.). In Vitro and In Vivo Models of Drug Metabolism. [Link]

-

eScholarship, University of California. (n.d.). DETERMINATION OF 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL)-1-BUTANONE (NNK) ARISING FROM TOBACCO SMOKE IN AIRBORNE PARTICULATE MATTER. [Link]

-

PubMed Central. (n.d.). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. [Link]

-

AxisPharm. (2022). Methods for Pharmaceutical Analysis of Biological Samples. [Link]

-

MDPI. (2018). The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family. International Journal of Molecular Sciences, 19(11), 3640. [Link]

-

PubMed Central. (n.d.). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. [Link]

-

ResearchGate. (2019). (PDF) Cytochrome P450 role in metabolism of drugs and chemicals. [Link]

-

Visikol. (2024). On In Vivo vs. In Vitro Models. [Link]

-

Research & Reviews: Journal of Pharmaceutical Analysis. (2023). A Review on Analytical Methods for Quantification of Amphotericin-B in Marketed Dosage Form and Biological Samples. RRJPA, 12(2). [Link]

-

National Center for Biotechnology Information. (n.d.). Biochemistry, Cytochrome P450. StatPearls. [Link]

-

MDPI. (2018). Cytochrome P450 Enzymes and Drug Metabolism in Humans. International Journal of Molecular Sciences, 19(5), 1329. [Link]

-

PubMed Central. (n.d.). Biomarkers of environmental tobacco smoke exposure. [Link]

-

ResearchGate. (n.d.). In Vitro and In Vivo Metabolism Studies. [Link]

-

YouTube. (2021). In Vitro and In Vivo BE Approaches: Challenges and Opportunities – Session 3A. [Link]

-

IntechOpen. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. [Link]

Sources

- 1. On the formation of the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone during smoking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An update on the formation in tobacco, toxicity and carcinogenicity of N'-nitrosonornicotine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone (NNK) arising from tobacco smoke in airborne particulate matter [escholarship.org]

- 4. Mechanisms of Cancer Induction by Tobacco-Specific NNK and NNN - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N’-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study [ideas.repec.org]

- 7. Metabolism of 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone (NNK) In A/J Mouse Lung and Effect of Cigarette Smoke Exposure on In Vivo Metabolism to Biological Reactive Intermediates [pmiscience.com]

- 8. researchgate.net [researchgate.net]

- 9. Determination of Tobacco Specific Hemoglobin Adducts in Smoking Mothers and New Born Babies by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Hydroxy-1-(3-pyridyl)-1-butanone-hemoglobin adducts as biomarkers of exposure to tobacco smoke: validation of a method to be used in multicenter studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Nicotine and 4-(methylnitrosamino)-1-(3-pyridyl)-butanone metabolism by cytochrome P450 2B6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Human cyt P450 mediated metabolic toxicity of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) evaluated using electrochemiluminescent arrays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Haemoglobin adducts as biomarkers of exposure to tobacco-related nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Hydroxy-1-(3-pyridyl)-1-butanone (HPB): Structure, Properties, and Analytical Significance

Introduction: The Significance of 4-Hydroxy-1-(3-pyridyl)-1-butanone in Tobacco Carcinogenesis and Exposure Monitoring

4-Hydroxy-1-(3-pyridyl)-1-butanone, commonly referred to as HPB, is a critical molecule in the study of tobacco-induced carcinogenesis.[1] It is not a constituent of fresh tobacco but is a key metabolite of the potent tobacco-specific nitrosamines, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and N'-nitrosonornicotine (NNN).[1][2] These nitrosamines are classified as Group 1 carcinogens, meaning they are carcinogenic to humans. The presence and quantification of HPB in biological samples serve as a crucial biomarker for exposure to tobacco products and the metabolic activation of these carcinogens.[2] This guide provides a comprehensive overview of the chemical and structural properties of HPB, its metabolic origins, and detailed methodologies for its analysis, aimed at researchers, scientists, and professionals in drug development and public health.

Physicochemical Properties and Molecular Structure

HPB is an aromatic ketone with a molecular formula of C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol .[1][3] Its structure consists of a pyridine ring linked to a four-carbon chain containing a ketone and a terminal hydroxyl group. This structure confers both aromatic and aliphatic characteristics, influencing its solubility and reactivity.

Structural Representation

The two-dimensional and three-dimensional structures of HPB are fundamental to understanding its chemical behavior and interactions within biological systems.

Caption: 2D Chemical Structure of 4-Hydroxy-1-(3-pyridyl)-1-butanone.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of HPB.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁NO₂ | [1][3] |

| Molecular Weight | 165.19 g/mol | [1][3] |

| IUPAC Name | 4-hydroxy-1-(pyridin-3-yl)butan-1-one | [1] |

| CAS Number | 59578-62-0 | [3] |

| Appearance | Light Brown Solid | ChemicalBook |

| Melting Point | 39-41 °C | Echemi |

| Boiling Point | 345.65 °C at 760 mmHg | Echemi |

| Density | 1.169 g/cm³ | Echemi |

| Flash Point | 162.84 °C | Echemi |

| Refractive Index | 1.537 | Echemi |

Metabolic Formation and Biological Significance

HPB is not ingested directly but is formed endogenously through the metabolic activation of NNK and NNN, potent carcinogens present in tobacco smoke and smokeless tobacco products. This metabolic pathway is a critical area of study for understanding tobacco-related cancers.

Metabolic Activation Pathway of NNK and NNN

The biotransformation of NNK and NNN is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP2A6 and CYP2A13. The metabolic activation involves α-hydroxylation, which generates unstable intermediates that can form DNA and protein adducts. Hydrolysis of these adducts releases HPB.

Caption: Metabolic formation of HPB from tobacco-specific nitrosamines.

The formation of pyridyloxobutyl (POB) DNA adducts is considered a key initiating event in tobacco-induced carcinogenesis. The quantification of HPB released from these adducts in tissues and biological fluids provides a direct measure of this DNA damage.

Synthesis of 4-Hydroxy-1-(3-pyridyl)-1-butanone and its Isotopologues

Spectroscopic and Spectrometric Characterization

Definitive identification and structural confirmation of HPB rely on a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, publicly available assigned NMR spectrum for HPB is not readily found, the expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) can be predicted based on its structure and data from analogous compounds.

Predicted ¹H NMR Chemical Shifts:

| Proton Environment | Predicted Chemical Shift (δ, ppm) |

| Pyridine Ring Protons | 7.0 - 9.0 |

| -CH₂- (adjacent to C=O) | ~3.0 |

| -CH₂- (central) | ~2.0 |

| -CH₂- (adjacent to -OH) | ~3.7 |

| -OH | Variable |

Predicted ¹³C NMR Chemical Shifts:

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ketone) | 195 - 205 |

| Pyridine Ring Carbons | 120 - 155 |

| -CH₂- (adjacent to C=O) | ~40 |

| -CH₂- (central) | ~30 |

| -CH₂- (adjacent to -OH) | ~60 |

Note: These are predicted ranges and actual values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone for the sensitive and specific detection of HPB. Under electron ionization (EI), HPB is expected to undergo characteristic fragmentation.

Predicted EI-MS Fragmentation Pattern:

| m/z | Proposed Fragment |

| 165 | [M]⁺ (Molecular Ion) |

| 147 | [M - H₂O]⁺ |

| 120 | [C₅H₄NCO]⁺ |

| 106 | [C₅H₄N=C=O]⁺ |

| 78 | [C₅H₄N]⁺ (Pyridine) |

The fragmentation pattern provides a molecular fingerprint that can be used for identification. In liquid chromatography-tandem mass spectrometry (LC-MS/MS), specific precursor-to-product ion transitions are monitored for highly selective quantification.

Infrared (IR) Spectroscopy

The IR spectrum of HPB would exhibit characteristic absorption bands corresponding to its functional groups.

Characteristic IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (alcohol) | 3200 - 3600 (broad) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=O stretch (ketone) | 1680 - 1700 |

| C=N, C=C stretch (pyridine) | 1400 - 1600 |

| C-O stretch (alcohol) | 1050 - 1260 |

Analytical Methodologies for HPB Quantification

The accurate measurement of HPB in biological matrices is essential for its use as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques due to their high sensitivity and specificity.

General Workflow for HPB Analysis

A typical workflow for the analysis of HPB, particularly from adducted forms, involves several key steps.

Caption: General workflow for the analysis of HPB from biological samples.

Protocol for HPB Release from DNA Adducts in Oral Mucosa Cells

This protocol is adapted from methodologies developed for the analysis of HPB-releasing DNA adducts in human oral cells.

Materials:

-

Isolated DNA from oral mucosa cells

-

Deuterated HPB ([D₄]HPB) internal standard

-

Hydrochloric acid (HCl)

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system

Procedure:

-

Sample Preparation: Dissolve the isolated DNA sample in deionized water.

-

Internal Standard Spiking: Add a known amount of [D₄]HPB internal standard to each sample.

-

Acid Hydrolysis: Add HCl to a final concentration of 0.8 N. Heat the samples at 80°C for 3 hours to release HPB from the DNA adducts.

-

Purification: Purify the hydrolyzed samples using solid-phase extraction (SPE) to remove interfering matrix components.

-

LC-MS/MS Analysis: Analyze the purified extract by LC-MS/MS.

-

Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with selected reaction monitoring (SRM) for the specific precursor-to-product ion transitions of both HPB and [D₄]HPB.

-

-

Quantification: Construct a calibration curve using known concentrations of HPB standard and quantify the amount of HPB in the samples by comparing the peak area ratio of HPB to [D₄]HPB.

Considerations for Analysis in Other Matrices

-

Urine: Analysis of urinary HPB can provide an indication of recent tobacco exposure. Sample preparation typically involves enzymatic hydrolysis to cleave any glucuronide conjugates, followed by SPE.

-

Plasma/Serum: HPB can be released from protein adducts (e.g., albumin) in plasma or serum through basic hydrolysis.[2][5] Subsequent extraction and analysis follow a similar procedure to that for DNA adducts.

Toxicological Profile and Biological Activity

The primary toxicological significance of HPB lies in its role as a biomarker of exposure to the potent carcinogens NNK and NNN.[6] There is limited direct evidence on the inherent toxicity or pharmacological activity of HPB itself. The focus of toxicological research has been on the parent compounds and the DNA damage they induce, for which HPB is an indicator.[7] Further research is warranted to fully elucidate the standalone biological effects of HPB.

Conclusion and Future Perspectives

4-Hydroxy-1-(3-pyridyl)-1-butanone is a molecule of profound importance in the fields of toxicology, cancer research, and public health. Its reliable detection and quantification in biological samples provide an invaluable tool for assessing exposure to tobacco-specific nitrosamines and for understanding the mechanisms of tobacco-induced carcinogenesis. Future research should focus on standardizing analytical methodologies across different laboratories, further investigating the direct biological activities of HPB, and exploring its utility in clinical settings for risk assessment and monitoring the efficacy of smoking cessation programs.

References

-

PubChem. 4-Hydroxy-1-(3-Pyridyl)-1-Butanone. National Center for Biotechnology Information. Available from: [Link]

-

Prokopczyk B, Leder G, Trushin N, et al. 4-Hydroxy-1-(3-pyridyl)-1-butanone, an indicator for 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone-induced DNA damage, is not detected in human pancreatic tissue. Cancer Epidemiol Biomarkers Prev. 2005;14(2):540-541. Available from: [Link]

-

Chemistry LibreTexts. 3.7.2: Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

Joshi PA, Schuller HM, Rossignol G, Castonguay A. In vitro morphological changes induced by 4-(methylnitrosamino)-1-(3-pyridyl)-1-(butanone) in fetal hamster respiratory tract tissue. Cancer Lett. 1989;44(3):173-178. Available from: [Link]

-

Oregon State University. 13C NMR Chemical Shifts. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000474). Available from: [Link]

-

precisionFDA. 4-HYDROXY-1-(3-PYRIDYL)-1-BUTANONE. Available from: [Link]

-

Hecht SS, Kagan SS, Kagan M, Carmella SG. Quantification of 4-hydroxy-1-(3-pyridyl)-1-butanone released from human haemoglobin as a dosimeter for exposure to tobacco-specific nitrosamines. IARC Sci Publ. 1991;(105):113-118. Available from: [Link]

-

Human Metabolome Database. Showing metabocard for 4-Hydroxy-1-(3-pyridinyl)-1-butanone (HMDB0062402). Available from: [Link]

-

Chen G, Geng S, Liu Y, et al. Detection and Quantification of 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB) From Smoker Albumin and Its Potential as a Surrogate Biomarker of Tobacco-Specific Nitrosamines Exposure and Bioactivation. Toxicol Lett. 2019;311:11-16. Available from: [Link]

-

Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]

-

Soares A, Schettgen T, Gube M, et al. Determination of hydroxylated polychlorinated biphenyls (OH-PCBs) in human urine in a highly occupationally exposed German cohort: New prospects for urinary biomarkers of PCB exposure. Environ Int. 2016;97:10-18. Available from: [Link]

-

Pharmaffiliates. 4-Hydroxy-1-(3-pyridyl)-1-butanone-4,4-d2. Available from: [Link]

-

Riahi A, Wurster M, Lalk M, Lindequist U, Langer P. Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones. Bioorg Med Chem. 2009;17(13):4323-4326. Available from: [Link]

-

PubChemLite. 4-hydroxy-1-(3-pyridyl)-1-butanone. Available from: [Link]

-

Compound Interest. A guide to 13c nmr chemical shift values. Available from: [Link]

-

CH2SWK. 44-6416 Mass Spectroscopy 2015Feb5. Available from: [Link]

-

Merino C, Casado M, Piña B, Vinaixa M, Ramírez N. Toxicity of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in early development: A wide-scope metabolomics assay in zebrafish embryos. J Hazard Mater. 2022;429:127746. Available from: [Link]

-

University of California, Davis. Table of Characteristic Proton NMR Shifts. Available from: [Link]

-

Zecha J, Sinitcyn P, Zolg DP, et al. Rapid preparation of human blood plasma for bottom-up proteomics analysis. STAR Protoc. 2021;2(4):100869. Available from: [Link]

-

Scherer G, Zenzmaier E, Christl E, et al. Ultrasensitive method for the determination of 4-hydroxy-1-(3-pyridyl)-1-butanone-releasing DNA adducts by gas chromatography-high resolution mass spectrometry in mucosal biopsies of the lower esophagus. Anal Bioanal Chem. 2009;393(5):1525-1530. Available from: [Link]

-

Hansen AM, Omland O, Poulsen OM, Sherson D, Sigsgaard T. Determination of 1-hydroxypyrene in human urine by high-performance liquid chromatography. Int Arch Occup Environ Health. 1993;65(1 Suppl):S175-S178. Available from: [Link]

-

LGC. Guide to achieving reliable quantitative LC-MS measurements. Available from: [Link]

-

Wu MT, Lee H, Chen HJ, et al. Improved HPLC method for analysis of 1-hydroxypyrene in human urine specimens of cigarette smokers. Sci Total Environ. 2000;257(2-3):147-155. Available from: [Link]

-

University of Illinois. Interpretation of mass spectra. Available from: [Link]

-

Zabłocka-Słowińska K, Grajeta H. Analytical Procedures Used in Examining Human Urine Samples. Pol J Environ Stud. 2012;21(5):1489-1497. Available from: [Link]

-

Migné C, Joly C, Durand S, Pujos-Guillot E. Plasma/serum sample preparation for untargeted MS-based metabolomic. protocols.io. 2024. Available from: [Link]

-

Clark J. mass spectra - fragmentation patterns. Chemguide. Available from: [Link]

-

Al-Samarrai AM. Qualitative analysis of urine. ResearchGate. 2019. Available from: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]

-

Rohman A, Windarsih A, Hossain AM. How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. 2019;4(1):1-14. Available from: [Link]

-

Parker R, Prince J, Siriwardena A, et al. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. Proteomics Clin Appl. 2018;12(5):e1700154. Available from: [Link]

-

precisionFDA. 4-(N-NITROSOMETHYLAMINO)-1-(3-PYRIDYL)-1-BUTANONE. Available from: [Link]

-

Waters Corporation. LC-MS/MS for Bioanalytical Peptide and Protein Quantification: Peptide Level Sample Clean-up. YouTube. 2018. Available from: [Link]

-

NIST. 2-Butanone, 4-(4-hydroxy-3-methoxyphenyl)-. NIST Chemistry WebBook. Available from: [Link]

Sources

- 1. 4-Hydroxy-1-(3-Pyridyl)-1-Butanone | C9H11NO2 | CID 107819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Detection and quantification of 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB) from smoker albumin and its potential as a surrogate biomarker of tobacco-specific nitrosamines exposure and bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Quantification of 4-hydroxy-1-(3-pyridyl)-1-butanone released from human haemoglobin as a dosimeter for exposure to tobacco-specific nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro morphological changes induced by 4-(methylnitrosamino)-1-(3-pyridyl)-1-(butanone) in fetal hamster respiratory tract tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Hydroxy-1-(3-pyridyl)-1-butanone, an indicator for 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone-induced DNA damage, is not detected in human pancreatic tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Hydroxy-1-(3-pyridyl)-1-butanone's role in carcinogenesis

An In-Depth Technical Guide on the Role of 4-Hydroxy-1-(3-pyridyl)-1-butanone in Carcinogenesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the intricate role of 4-Hydroxy-1-(3-pyridyl)-1-butanone (HPB) in the landscape of tobacco-induced carcinogenesis. While not a primary carcinogen itself, HPB is a critical molecule released upon the hydrolysis of DNA and protein adducts formed from the metabolic activation of the potent tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). This guide provides a comprehensive exploration of the metabolic pathways that generate these carcinogenic adducts, the mechanisms of genotoxicity, the perturbation of cellular signaling cascades, and the established experimental frameworks used to investigate these processes. Particular emphasis is placed on HPB's emergent role as a highly specific and quantitative biomarker for both tobacco carcinogen exposure and, crucially, its bioactivation, offering a valuable tool for cancer risk assessment and molecular dosimetry.

The Genesis of a Carcinogenic Signature: From NNK to HPB-Releasing Adducts

The journey to understanding HPB's significance begins with its precursor, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), one of the most potent carcinogens found in tobacco products.[1][2] NNK is classified as a Group 1 carcinogen in humans by the International Agency for Research on Cancer (IARC).[2][3] Its carcinogenic potential is not inherent but is unlocked through metabolic activation, primarily mediated by Cytochrome P450 (CYP) enzymes, particularly CYP2A6 and CYP2A13 in humans.[4][5]

This bioactivation proceeds via α-hydroxylation at either the methylene or methyl carbon adjacent to the N-nitroso group.[1][5]

-

α-Methylene Hydroxylation: This pathway generates a methyldiazonium ion, a powerful alkylating agent that methylates DNA, forming adducts like O⁶-methylguanine (O⁶-MeG) and N⁷-methylguanine (N⁷-MeG).[6][7]

-

α-Methyl Hydroxylation: This pathway is central to the formation of HPB. It produces an unstable intermediate that, upon decomposition, yields a pyridyloxobutyl (POB) diazonium ion.[4][5] This highly electrophilic species reacts with nucleophilic sites on DNA and proteins, forming POB adducts.[3][8]

It is the subsequent hydrolysis of these POB adducts, either through enzymatic repair or chemical degradation, that releases the stable metabolite, 4-Hydroxy-1-(3-pyridyl)-1-butanone (HPB).[3][9] Therefore, the detection and quantification of HPB serve as a direct proxy for the occurrence of the pyridyloxobutylation pathway, a critical DNA-damaging event in tobacco carcinogenesis.[3]

Metabolic Activation Pathway of NNK

The following diagram illustrates the critical metabolic pathways of NNK, leading to the formation of DNA-reactive diazonium ions.

Caption: Metabolic activation and detoxification pathways of NNK.

The Molecular Scars: Genotoxicity and DNA Adducts

The formation of covalent adducts between NNK metabolites and DNA is considered the primary initiating event in its carcinogenic mechanism.[3][6] These adducts disrupt the normal structure and function of DNA, leading to miscoding during replication and, if not repaired, permanent mutations in critical genes like KRAS and TP53.[6][10]

The POB-DNA adducts, whose presence is reported by HPB, are particularly insidious. They are bulky lesions that distort the DNA helix. While the body possesses DNA repair mechanisms, such as base excision repair (BER) and nucleotide excision repair (NER), to remove these adducts, high levels of exposure can overwhelm these systems, leading to the fixation of mutations.[11][12] The persistence and accumulation of these adducts in target tissues, such as the lung, are strongly correlated with tumor induction in animal models.[5][8]

Beyond DNA Damage: Perturbation of Pro-Survival Signaling

While genotoxicity is a cornerstone of NNK-induced carcinogenesis, a growing body of evidence reveals a parallel, non-genotoxic mechanism involving the hijacking of cellular signaling pathways that regulate cell growth, proliferation, and apoptosis (programmed cell death).[13][14]

Intriguingly, NNK and its metabolite NNAL can function as high-affinity agonists for β-adrenergic receptors (β-ARs), which are G-protein coupled receptors (GPCRs) typically activated by stress hormones like epinephrine.[15][16] This interaction is highly relevant as β-ARs are expressed on various cells, including normal bronchial epithelial cells and lung adenocarcinoma cells.[13][15]

Activation of β-ARs by NNK triggers a signaling cascade:

-

Adenylate Cyclase Activation: The activated GPCR stimulates adenylate cyclase, leading to a surge in the intracellular second messenger cyclic AMP (cAMP).[16]

-

Downstream Kinase Activation: Elevated cAMP activates Protein Kinase A (PKA) and other downstream effectors, including the transcription factor CREB (cAMP response element-binding protein) and the MAP kinase (ERK) pathway.[17][18]

-

Promotion of Cell Proliferation and Survival: The activation of these pathways upregulates the expression of proteins that promote cell division and inhibits apoptosis.[13][19] For instance, nicotine, which shares signaling pathways with NNK, has been shown to increase the expression of the anti-apoptotic protein Bcl-2.[18]

This β-adrenergic signaling provides a powerful pro-survival advantage to cells that have already sustained DNA damage, creating a fertile ground for malignant transformation. This dual mechanism of action—inflicting DNA damage while simultaneously promoting the survival of the damaged cells—makes NNK a particularly effective carcinogen.

NNK-Induced β-Adrenergic Signaling Pathway

The diagram below outlines the key steps in the β-adrenergic signaling cascade activated by NNK, promoting cell proliferation and survival.

Caption: β-Adrenergic signaling activated by NNK in lung cells.

Experimental Frameworks for Investigation

Studying the carcinogenic effects of NNK and the utility of HPB as a biomarker requires robust experimental models and sensitive analytical techniques.

In Vivo Carcinogenesis Models

Animal models are indispensable for recapitulating NNK-induced tumorigenesis. The A/J mouse strain is particularly susceptible to lung adenocarcinoma development following NNK administration and is a widely used model.[6][20] Syrian golden hamsters are also used, as they develop both lung and pancreatic tumors in response to NNK.[16][21]

Generalized Protocol for NNK-Induced Lung Tumorigenesis in A/J Mice:

-

Animal Acclimation: Male or female A/J mice (6-8 weeks old) are acclimated for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

-

Carcinogen Administration: NNK is dissolved in a sterile vehicle (e.g., saline or corn oil). A single intraperitoneal (i.p.) injection of NNK (e.g., 100 mg/kg body weight) is administered to each mouse in the treatment group. A control group receives a vehicle-only injection.[20]

-

Monitoring: Animals are monitored weekly for signs of toxicity or distress. Body weights are recorded regularly.

-

Tumor Development Period: The mice are maintained for a period of 16 to 26 weeks to allow for the development of lung tumors.[20]

-

Necropsy and Tissue Collection: At the end of the study period, mice are euthanized by CO₂ asphyxiation. The lungs are carefully excised, and the surface tumors are counted under a dissecting microscope. Lungs are then fixed in 10% neutral buffered formalin.

-

Histopathological Analysis: Fixed lung tissues are embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). A pathologist examines the slides to confirm tumor diagnoses (e.g., adenoma, adenocarcinoma) and assess lesion multiplicity and severity.

Analytical Methodology: Quantification of HPB from Biological Matrices

The quantification of HPB released from DNA or protein adducts is a powerful tool for molecular dosimetry. Because of its accessibility, blood is an excellent matrix for these investigations.[3] Albumin, a major blood protein, has proven to be a more stable and abundant source of HPB-releasing adducts than hemoglobin.[3] The gold-standard analytical technique is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its exceptional sensitivity and specificity.[22]

Generalized Protocol for HPB Quantification from Human Albumin:

-

Sample Collection: Whole blood is collected from subjects (e.g., smokers and non-smokers) into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.

-

Albumin Isolation: Albumin is isolated from the plasma, often using precipitation methods or affinity chromatography.

-

Hydrolysis: The isolated albumin is subjected to mild acid or base hydrolysis. This chemical step is critical as it cleaves the POB adducts, releasing free HPB into the solution.[3]

-

Sample Cleanup: The hydrolysate is purified using solid-phase extraction (SPE) to remove interfering matrix components and concentrate the analyte (HPB).

-

LC-MS/MS Analysis: The purified extract is injected into an LC-MS/MS system.

-

Chromatography: A reverse-phase C18 column separates HPB from other remaining molecules based on polarity.

-

Mass Spectrometry: The eluting HPB is ionized (e.g., by electrospray ionization) and detected in Multiple Reaction Monitoring (MRM) mode. A specific precursor ion (the molecular weight of HPB) is selected and fragmented, and a specific product ion is monitored for highly selective quantification.

-

-

Quantification: The amount of HPB is determined by comparing its signal to a standard curve generated with known amounts of an isotopically labeled internal standard (e.g., [D₄]-HPB), which is added at the beginning of the procedure to account for any sample loss.

Experimental Workflow for HPB Biomarker Analysis

Sources

- 1. Extensive metabolic activation of the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in smokers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Detection and Quantification of 4-Hydroxy-1-(3-pyridyl)-1-butanone (HPB) from Smoker Albumin and its Potential as a Surrogate Biomarker of Tobacco-Specific Nitrosamines Exposure and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism of 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone (NNK) In A/J Mouse Lung and Effect of Cigarette Smoke Exposure on In Vivo Metabolism to Biological Reactive Intermediates [pmiscience.com]

- 7. Enhancements of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) metabolism and carcinogenic risk via NNK/arsenic interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DNA adduct formation from tobacco-specific N-nitrosamines [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Tobacco Smoke: Chemical Carcinogenesis and Genetic Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Human Papillomaviruses Target the DNA Damage Repair and Innate Immune Response Pathways to Allow for Persistent Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel insights into DNA damage repair defects in HPV-positive head and neck squamous cell carcinoma: from the molecular basis to therapeutic opportunities_Latest Articles_国际期刊_医学部科学研究 [med.szu.edu.cn]

- 13. The role of adrenergic receptors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanisms of Cancer Induction by Tobacco-Specific NNK and NNN - PMC [pmc.ncbi.nlm.nih.gov]

- 15. β-Adrenergic Signaling in Lung Cancer: A Potential Role for Beta-Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Beta-adrenergic modulation of NNK-induced lung carcinogenesis in hamsters - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Beta-adrenergic signaling in the development and progression of pulmonary and pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Signalling pathways involved in nicotine regulation of apoptosis of human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Apoptotic versus proliferative activities in human benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Experimental mouse models for translational human cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Experimental Animal Models of Pancreatic Carcinogenesis for Prevention Studies and Their Relevance to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Pathways to a Key Biomarker: A Technical Guide to the Formation of 4-Hydroxy-1-(3-pyridyl)-1-butanone

Introduction: The Significance of 4-Hydroxy-1-(3-pyridyl)-1-butanone (HPB) in Tobacco Carcinogen Metabolism

For researchers, scientists, and professionals in drug development engaged in the study of tobacco-related carcinogenesis, understanding the metabolic fate of tobacco-specific nitrosamines (TSNAs) is of paramount importance. Among the myriad of metabolites, 4-Hydroxy-1-(3-pyridyl)-1-butanone (HPB) has emerged as a critical biomarker.[1][2] HPB is not a direct metabolite of nicotine, but rather a downstream product resulting from the metabolic activation of two potent procarcinogens found exclusively in tobacco products: N'-nitrosonornicotine (NNN) and, more significantly, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK).[1][3][4] The presence and quantity of HPB in biological matrices serve as an indicator of exposure to these carcinogens and, crucially, their metabolic activation to DNA-damaging agents.[4][5]

This in-depth technical guide provides a comprehensive exploration of the metabolic pathways that culminate in the formation of HPB. We will delve into the enzymatic processes, key intermediates, and the underlying biochemical logic that governs these transformations. Furthermore, this guide will present detailed, field-proven methodologies for the robust analysis of these metabolic pathways, empowering researchers to conduct their own investigations with confidence and precision.

The Central Precursor: Metabolic Activation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)

The journey to HPB formation is intrinsically linked to the biotransformation of NNK, a potent lung carcinogen in multiple animal species.[6] For NNK to exert its carcinogenic effects, it must undergo metabolic activation, a process primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes.[6][7][8] While several CYP isoforms, including CYP1A2, CYP2B6, CYP2D6, CYP2E1, and CYP3A4, can metabolize NNK, CYP2A13, predominantly expressed in the respiratory tract, and the hepatic enzyme CYP2A6 are particularly efficient in its activation.[3][9]

The metabolic activation of NNK proceeds mainly through α-hydroxylation, which can occur at either the methylene or the methyl carbon adjacent to the nitroso group.[7][8] It is the α-methyl hydroxylation pathway that is directly responsible for the generation of HPB.[7][10]

α-Methyl Hydroxylation: The Gateway to HPB Formation

The α-methyl hydroxylation of NNK, catalyzed by CYP enzymes, results in the formation of an unstable intermediate, α-hydroxymethyl-NNK.[3] This intermediate spontaneously decomposes to yield formaldehyde and a highly reactive electrophile: the 4-(3-pyridyl)-4-oxobutyl-diazohydroxide. This reactive species can then covalently bind to cellular macromolecules, most notably DNA and hemoglobin, forming pyridyloxobutyl (POB) adducts.[4][11] The hydrolysis of these POB adducts, either through chemical or enzymatic processes, liberates HPB.[1][4]

The formation of these DNA adducts is a critical event in NNK-induced carcinogenesis, as they can lead to miscoding during DNA replication and ultimately result in mutations.[11] The detection of HPB in biological samples is therefore a direct reflection of this DNA-damaging metabolic activation pathway having occurred.[1][5]

Visualizing the Metabolic Landscape

To provide a clear and comprehensive overview of the metabolic fate of NNK, the following diagrams illustrate the key pathways.

Figure 1: Metabolic pathways of NNK leading to the formation of HPB and other metabolites.

Alternative Metabolic Fates of NNK: Detoxification Pathways

While α-hydroxylation represents the activation pathway, NNK can also undergo detoxification reactions that lead to the formation of less harmful metabolites that are more readily excreted.[7][8] These competing pathways are crucial in determining the overall carcinogenic potential of NNK.

-

Carbonyl Reduction: The most significant detoxification pathway for NNK is its reduction to 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL).[7][8] This reaction is reversible, and NNAL itself is a potent lung carcinogen that can be metabolized via α-hydroxylation.[11]

-

Pyridine N-Oxidation: This pathway leads to the formation of NNK-N-Oxide, a more polar metabolite that is more easily excreted.[7]

-

Glucuronidation: NNAL can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form NNAL-glucuronide, which is highly water-soluble and readily eliminated in the urine.[12][13]

The balance between the metabolic activation and detoxification pathways is a critical determinant of an individual's susceptibility to the carcinogenic effects of NNK.

Quantitative Analysis of HPB in Biological Matrices: An Experimental Protocol

The accurate quantification of HPB in biological samples is essential for assessing exposure to and metabolic activation of NNK and NNN. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.[14][15]

Protocol: LC-MS/MS Analysis of HPB in Human Urine

This protocol outlines a robust method for the determination of HPB in human urine samples.

1. Materials and Reagents:

- HPB analytical standard

- Isotopically labeled internal standard (e.g., [D4]-HPB)

- HPLC-grade water, methanol, and acetonitrile

- Formic acid

- Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

- Human urine samples

2. Sample Preparation:

- Thaw frozen urine samples to room temperature and centrifuge to remove particulates.

- To a 1 mL aliquot of urine, add the internal standard.

- Condition the SPE cartridge according to the manufacturer's instructions.

- Load the urine sample onto the SPE cartridge.

- Wash the cartridge with an appropriate solvent to remove interfering matrix components.

- Elute the HPB and internal standard with a suitable elution solvent.

- Evaporate the eluate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in a small volume of the initial mobile phase.

3. LC-MS/MS Analysis:

- Liquid Chromatography (LC):

- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

- Mobile Phase A: 0.1% Formic acid in water

- Mobile Phase B: 0.1% Formic acid in methanol

- Gradient: A suitable gradient to separate HPB from other matrix components.

- Flow Rate: 0.3 mL/min

- Injection Volume: 5 µL

- Tandem Mass Spectrometry (MS/MS):

- Ionization Mode: Positive electrospray ionization (ESI+)

- Detection Mode: Multiple Reaction Monitoring (MRM)

- MRM Transitions:

- HPB: Monitor the transition from the protonated molecular ion [M+H]+ to a specific product ion.

- Internal Standard: Monitor the corresponding transition for the isotopically labeled standard.

4. Data Analysis and Quantification:

- Construct a calibration curve by analyzing a series of known concentrations of the HPB standard.

- Calculate the ratio of the peak area of HPB to the peak area of the internal standard for both the standards and the unknown samples.

- Determine the concentration of HPB in the urine samples by interpolating from the calibration curve.

- Results are typically normalized to urinary creatinine to account for variations in urine dilution.

Table 1: Example LC-MS/MS Parameters for HPB Analysis

| Parameter | Value |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Flow Rate | 0.3 mL/min |

| Ionization | ESI+ |

| Detection | MRM |

| HPB MRM Transition | e.g., m/z 166 -> 120 |

| [D4]-HPB MRM Transition | e.g., m/z 170 -> 124 |

Workflow for HPB Analysis

Figure 2: A generalized workflow for the quantitative analysis of HPB in urine.

Conclusion: HPB as an Indispensable Tool in Carcinogenesis Research

The metabolic pathways leading to the formation of 4-Hydroxy-1-(3-pyridyl)-1-butanone are a testament to the complex interplay between exposure to tobacco-specific carcinogens and the host's metabolic machinery. As a stable and quantifiable biomarker of the metabolic activation of NNK and NNN, HPB provides an invaluable tool for researchers in diverse fields. From epidemiological studies seeking to understand cancer risk in smokers to the development of novel chemopreventive agents that can modulate these metabolic pathways, the accurate measurement of HPB is a cornerstone of advancing our understanding of tobacco-induced carcinogenesis. The methodologies outlined in this guide provide a robust framework for such investigations, empowering the scientific community to continue to unravel the intricate mechanisms of tobacco-related diseases.

References

-

Tobacco-specific nitrosamine adducts: studies in laboratory animals and humans. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-